Home > Products > Screening Compounds P104540 > KRAS G12C inhibitor 39
KRAS G12C inhibitor 39 -

KRAS G12C inhibitor 39

Catalog Number: EVT-15278979
CAS Number:
Molecular Formula: C37H43N9O2
Molecular Weight: 645.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 39 is a targeted therapeutic compound designed to inhibit the mutant form of the KRAS protein, specifically the Glycine to Cysteine mutation at position 12. This mutation is implicated in various cancers, particularly non-small cell lung cancer, pancreatic cancer, and colorectal cancer. The development of KRAS G12C inhibitors has gained significant attention due to the historically challenging nature of targeting RAS proteins, which are pivotal in oncogenic signaling pathways.

Source and Classification

KRAS G12C inhibitor 39 belongs to a class of covalent inhibitors that specifically bind to the cysteine residue at position 12 of the KRAS protein. These inhibitors are classified as small molecules that covalently modify the target protein, locking it in an inactive state and preventing downstream signaling that promotes tumor growth. The structural design often involves targeting specific pockets within the KRAS protein that are unique to the mutant form, enhancing selectivity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 39 typically involves several key steps:

  1. Design and Screening: Initial design is guided by structure-based drug design principles, focusing on the unique binding sites of the KRAS G12C mutant. High-throughput screening against large libraries of compounds helps identify potential lead candidates.
  2. Chemical Synthesis: The synthesis often employs methods such as:
    • Covalent modification: Utilizing reactive warheads that can form covalent bonds with the thiol group of cysteine-12.
    • Fragment-based drug discovery: Screening smaller chemical fragments that can be optimized into more potent inhibitors.
  3. Optimization: Following initial synthesis, compounds undergo optimization to improve their pharmacokinetic properties and binding affinity. Techniques such as NMR spectroscopy and X-ray crystallography are used to analyze binding interactions and refine molecular structures.
Molecular Structure Analysis

Structure and Data

KRAS G12C inhibitor 39 features a unique molecular structure designed to fit into the allosteric pocket of the KRAS protein. The inhibitor typically contains:

  • A core scaffold that allows for stable binding.
  • Functional groups that enhance solubility and bioavailability.
  • A reactive moiety capable of forming a covalent bond with the cysteine residue.

The precise molecular formula and three-dimensional structure can vary based on specific modifications made during the optimization process.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the mechanism of action for KRAS G12C inhibitor 39 is a nucleophilic attack by the thiol group of cysteine-12 on an electrophilic center within the inhibitor. This reaction results in:

  • Formation of a stable covalent bond, effectively locking KRAS in its inactive GDP-bound state.
  • Disruption of normal signaling pathways associated with active KRAS, leading to reduced cellular proliferation.

Additional reactions may involve metabolic transformations within biological systems that affect the inhibitor's stability and efficacy.

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 39 exerts its effects involves several key steps:

  1. Binding: The inhibitor binds covalently to cysteine-12 of KRAS G12C, altering its conformation.
  2. Inhibition of Activation: This binding prevents nucleotide exchange (GDP to GTP), which is crucial for activating KRAS signaling.
  3. Signal Disruption: As a result, downstream signaling pathways (e.g., MAPK and PI3K) are inhibited, leading to reduced tumor cell growth.

Studies have shown that this mechanism effectively reduces tumor viability in preclinical models, supporting its potential clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 39 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Typically ranges from 300 to 500 g/mol for small molecule inhibitors.
  • Solubility: Designed for optimal solubility in biological fluids to facilitate absorption.
  • Stability: Stability under physiological conditions is crucial; modifications are made to enhance resistance to metabolic degradation.

Analytical techniques such as HPLC (High Performance Liquid Chromatography) and mass spectrometry are commonly employed to characterize these properties during development.

Applications

Scientific Uses

KRAS G12C inhibitor 39 is primarily investigated for its applications in oncology:

Properties

Product Name

KRAS G12C inhibitor 39

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile

Molecular Formula

C37H43N9O2

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1

InChI Key

XLWQRAXKTKNFIV-QFFHNCJUSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)/C=C/C6=CN(N=C6)C)OC[C@@H]7CCCN7C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.